molecular formula C16H13ClN4O3S B2748919 1-[(3-chloro-4-fluorophenyl)sulfonyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-D-prolinamide CAS No. 1251545-06-8

1-[(3-chloro-4-fluorophenyl)sulfonyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-D-prolinamide

Cat. No. B2748919
CAS RN: 1251545-06-8
M. Wt: 376.82
InChI Key: CBWWLMNPJREUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-chloro-4-fluorophenyl)sulfonyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-D-prolinamide is a useful research compound. Its molecular formula is C16H13ClN4O3S and its molecular weight is 376.82. The purity is usually 95%.
BenchChem offers high-quality 1-[(3-chloro-4-fluorophenyl)sulfonyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-D-prolinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3-chloro-4-fluorophenyl)sulfonyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-D-prolinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorinated Sulfinate Salts Synthesis

The synthesis of fluorinated sulfinate salts demonstrates the compound's utility in fluoroalkylation/aryl migration/SO2 extrusion reactions, showcasing its potential in creating structurally diverse molecules with significant synthetic applications (Zhengbiao He et al., 2015).

Anticonvulsant Agents

Derivatives containing a sulfonamide moiety were synthesized for evaluation as anticonvulsant agents, indicating the compound's role in developing treatments for neurological conditions (A. A. Farag et al., 2012).

Antimicrobial Activity

Sulfonamides and carbamates of a related structure exhibited antimicrobial activity, suggesting the compound's application in addressing bacterial and fungal infections (D. B. Janakiramudu et al., 2017).

Pro-apoptotic Anticancer Agents

Synthesis of indapamide derivatives, including those related to the compound, showed proapoptotic activity against cancer cell lines, underscoring its potential in cancer therapy (Ö. Yılmaz et al., 2015).

Cyclopropanations and Antibacterial Mechanisms

The compound's derivatives have been applied in cyclopropanation reactions and studied for their antibacterial mechanisms, offering insights into agricultural and medicinal chemistry applications (H. Davies et al., 1996), (Li Shi et al., 2015).

properties

IUPAC Name

N-(4-chlorophenyl)-2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O3S/c17-9-1-3-10(4-2-9)18-13(22)7-20-12-8-25-19-14(12)15(23)21(16(20)24)11-5-6-11/h1-4,8,11H,5-7H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWWLMNPJREUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=NSC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-chloro-4-fluorophenyl)sulfonyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-D-prolinamide

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